molecular formula C10H13N3O3 B13916659 Benzyl2-amino-2-(hydroxyimino)ethylcarbamate

Benzyl2-amino-2-(hydroxyimino)ethylcarbamate

Cat. No.: B13916659
M. Wt: 223.23 g/mol
InChI Key: ZBXIEJDYVHPGMD-UHFFFAOYSA-N
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Description

Benzyl2-amino-2-(hydroxyimino)ethylcarbamate is an organic compound with the molecular formula C10H13N3O3 It is known for its unique structure, which includes a benzyl group, an amino group, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2-amino-2-(hydroxyimino)ethylcarbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-(hydroxyimino)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl2-amino-2-(hydroxyimino)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amino group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Benzyl2-nitro-2-(hydroxyimino)ethylcarbamate.

    Reduction: Benzyl2-amino-2-(amino)ethylcarbamate.

    Substitution: Various substituted benzyl2-amino-2-(hydroxyimino)ethylcarbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl2-amino-2-(hydroxyimino)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl2-amino-2-(hydroxyimino)ethylcarbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl2-amino-2-(amino)ethylcarbamate
  • Benzyl2-nitro-2-(hydroxyimino)ethylcarbamate
  • Benzyl2-amino-2-(hydroxyimino)propylcarbamate

Uniqueness

Benzyl2-amino-2-(hydroxyimino)ethylcarbamate is unique due to the presence of both an amino group and a hydroxyimino group, which allows it to participate in a wide range of chemical reactions

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

benzyl N-(2-amino-2-hydroxyiminoethyl)carbamate

InChI

InChI=1S/C10H13N3O3/c11-9(13-15)6-12-10(14)16-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14)

InChI Key

ZBXIEJDYVHPGMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=NO)N

Origin of Product

United States

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